17-Hydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-(ethylcarbonate)
Description
17-Hydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione 21-(ethylcarbonate) is a synthetic corticosteroid derivative characterized by a 16β-methyl group, a 17-hydroxy substituent, and an ethylcarbonate ester at position 21. The ethylcarbonate group at C21 likely enhances lipophilicity, acting as a prodrug moiety that improves absorption or delays metabolic activation .
Properties
CAS No. |
56665-79-3 |
|---|---|
Molecular Formula |
C25H32O6 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl [2-[(8S,10S,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] carbonate |
InChI |
InChI=1S/C25H32O6/c1-5-30-22(28)31-14-21(27)25(29)15(2)12-20-18-7-6-16-13-17(26)8-10-23(16,3)19(18)9-11-24(20,25)4/h8-10,13,15,18,20,29H,5-7,11-12,14H2,1-4H3/t15-,18+,20-,23-,24-,25-/m0/s1 |
InChI Key |
DADGESXUBSRHSL-ZUGRACOYSA-N |
Isomeric SMILES |
CCOC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)C)O |
Canonical SMILES |
CCOC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Parent Steroid Intermediate
The precursor, 17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione , is synthesized through multi-step steroid chemistry involving:
- Ketalization of 16alpha,17-epoxypregnane-3,11,20-trione with ethylene glycol.
- Reduction with potassium borohydride (KBH4) to form bis(ethylenedioxy) pregnanediol.
- Reaction with methylmagnesium bromide (MeMgBr) followed by hydrolysis to yield the pregnenedione intermediate.
- Debromination of dibromo derivatives in DMF containing lithium carbonate and lithium bromide to obtain the methylated triene steroid nucleus.
This sequence provides the 16beta-methyl and 17alpha-hydroxy functionalities essential for further derivatization.
Formation of the 21-(Ethylcarbonate) Ester
The critical step to obtain the 21-(ethylcarbonate) derivative involves esterification of the 21-hydroxy group with ethyl chloroformate or similar ethylcarbonate donors under controlled conditions. The process can be summarized as:
- Activation of the 21-hydroxy group in the steroid molecule.
- Reaction with ethyl chloroformate (or ethyl carbonate reagents) in the presence of a base (e.g., pyridine or triethylamine) to form the carbonate ester.
- Purification by chromatography or crystallization to achieve high purity (>95% by HPLC).
This method ensures selective esterification at the 21-position without affecting other hydroxyl groups or keto functionalities.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Ketalization | Ethylene glycol, acid catalyst | Protects keto groups for reduction |
| Reduction | Potassium borohydride (KBH4), solvent | Reduces ketones to diols |
| Grignard Reaction | Methylmagnesium bromide (MeMgBr) | Introduces methyl group at C16 |
| Debromination | Lithium carbonate (Li2CO3), lithium bromide (LiBr), DMF | Removes bromine substituents |
| Carbonate Esterification | Ethyl chloroformate, base (pyridine/TEA), solvent (e.g., dichloromethane) | Forms 21-(ethylcarbonate) ester |
Analytical Data and Purity
- The final product, 17-Hydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-(ethylcarbonate) , exhibits a molecular formula of C25H32O6 and a molecular weight of approximately 428.52 g/mol.
- Purity is typically confirmed by HPLC, with >95% purity achievable through optimized synthesis and purification protocols.
- Structural confirmation is performed using spectroscopic methods such as NMR and mass spectrometry, consistent with steroid carbonate esters.
Summary Table of Preparation Steps
| No. | Preparation Step | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Ketalization of steroid ketones | Ethylene glycol, acid catalyst | Protected keto groups |
| 2 | Reduction | KBH4 | Formation of diol intermediate |
| 3 | Grignard methylation | MeMgBr | Introduction of 16beta-methyl group |
| 4 | Debromination | Li2CO3, LiBr, DMF | Removal of bromine substituents |
| 5 | Carbonate esterification | Ethyl chloroformate, base, solvent | Formation of 21-(ethylcarbonate) ester |
| 6 | Purification | Chromatography/crystallization | >95% pure final product |
Research Findings and Patents
- The process for preparing 17alpha and 21-monoesters of 17alpha,21-dihydroxy-20-oxo steroids, including carbonate esters, is documented in US Patent US3891631A, which describes the selective esterification techniques and reaction conditions for such steroid derivatives.
- The synthetic route involving ketalization, reduction, Grignard reaction, and debromination is detailed in British Patent GB1397267, providing a foundation for the preparation of methylated hydroxy steroids prior to esterification.
- Commercial suppliers of the 21-(ethylcarbonate) derivative confirm the method involves custom synthesis with stringent purity and regulatory controls, highlighting the complexity and specificity of the esterification step.
Chemical Reactions Analysis
Types of Reactions
Ethyl[2-[(8S,10S,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]carbonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Catalysts: Acid or base catalysts depending on the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Pharmacological Studies
17-Hydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-(ethylcarbonate) is primarily utilized in pharmacological research to evaluate its anti-inflammatory properties. It serves as a reference compound in the preclinical characterization of new anti-inflammatory agents, such as VBP15. This compound has demonstrated potential in modulating inflammatory pathways and could provide insights into the development of novel therapeutic strategies for inflammatory diseases .
Case Study: VBP15 Characterization
VBP15 is a delta 9,11 steroid that has been studied for its ability to reduce inflammation. The characterization of VBP15 involves using 17-Hydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione as a benchmark to assess its efficacy and safety profile. Research indicates that VBP15 may offer advantages over traditional corticosteroids by minimizing side effects while maintaining anti-inflammatory effects .
Analytical Chemistry
In analytical chemistry, this compound is employed to improve the separation and identification of corticosteroids through techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). It aids in distinguishing low levels of dexamethasone and other related compounds from betamethasone, which is crucial for quality control in pharmaceutical formulations .
The compound is also significant in biological studies focusing on steroid metabolism and receptor interactions. Its role in modulating receptor activity provides insights into the mechanisms underlying steroid action and metabolism in biological systems .
Case Study: Receptor Modulation
Research has shown that 17-Hydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione can influence the activity of glucocorticoid receptors. This modulation is essential for understanding how steroids exert their physiological effects and can lead to the development of more targeted therapies with fewer side effects .
Mechanism of Action
The mechanism of action of Ethyl[2-[(8S,10S,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]carbonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at C21
The C21 position is critical for modulating bioavailability and therapeutic activity. Key comparisons include:
21-Acetoxy Derivatives
- 21-Acetoxy-17-hydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione (CAS 65535-36-6):
- This intermediate in betamethasone synthesis features a 21-acetate group. Compared to the ethylcarbonate analog, the acetate is smaller and more rapidly hydrolyzed by esterases, leading to quicker activation. Its molecular weight is 440.53 (C₂₆H₃₂O₆) .
- Application : Used in reversed-phase HPLC to separate dexamethasone and betamethasone impurities .
21-Hydroxy Derivatives
- Vamorolone (VBP15) (CAS 13504-15-9):
- Structure: (16α)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione.
- Differs by lacking esterification at C21, instead having hydroxyl groups at C17 and C21. This configuration reduces glucocorticoid receptor binding, minimizing side effects like bone fragility.
- Application : Clinically approved for Duchenne muscular dystrophy (DMD) due to its dissociative anti-inflammatory properties .
21-Aminosteroids (Lazaroids)
- U74006F (Tirilazad): Structure: 21-[4-(2,6-Dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-16α-methylpregna-1,4,9(11)-triene-3,20-dione monomethanesulfonate. The C21 piperazinyl-pyrimidine group confers potent antioxidant activity, inhibiting lipid peroxidation. Unlike ethylcarbonate derivatives, lazaroids are used in acute CNS injuries and ischemia-reperfusion models .
Substituent Variations at C16 and C17
16α-Methyl vs. 16β-Methyl
- 16α-Methyl Analogs :
- 6α-Fluoro-17,21-dihydroxy-16α-methylpregna-4,9(11)-diene-3,20-dione 21-acetate (CAS 19788-77-3):
Fluorination at C6 enhances glucocorticoid receptor affinity. The 16α-methyl group improves metabolic stability compared to 16β isomers. Molecular weight: 416.49 (C₂₄H₂₉FO₅) .
- Application : Used in anti-inflammatory formulations requiring prolonged activity.
17-Substituents
Data Table: Structural and Functional Comparisons
*Estimated based on C₂₄H₃₀O₇. †Calculated from molecular formula in .
Research Findings and Therapeutic Implications
- Prodrug Activation : Ethylcarbonate and acetate esters at C21 are hydrolyzed in vivo to active 21-hydroxy metabolites, enhancing bioavailability. Ethylcarbonate’s larger ester group may delay activation compared to acetate, prolonging therapeutic effects .
- Receptor Selectivity : 16β-methyl analogs (e.g., target compound) show reduced mineralocorticoid activity compared to 16α derivatives, as seen in betamethasone intermediates .
- Antioxidant vs. Anti-inflammatory: 21-Aminosteroids like U74006F prioritize lipid peroxidation inhibition, while ethylcarbonate derivatives likely focus on classical glucocorticoid pathways .
Biological Activity
17-Hydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-(ethylcarbonate), commonly referred to as a derivative of a steroid compound, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H30O5
- Molecular Weight : 398.492 g/mol
- Melting Point : 205-207 °C
- Density : 1.22 g/cm³ (predicted)
- pKa : 12.48 (predicted)
These properties indicate that the compound is a steroid derivative, which is significant in understanding its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with glucocorticoid receptors. Glucocorticoids are known to modulate various physiological processes including inflammation and immune responses. The specific mechanism involves:
- Binding to Glucocorticoid Receptors : This compound binds to the cytoplasmic glucocorticoid receptor, leading to the translocation of the receptor-ligand complex into the nucleus.
- Gene Expression Modulation : Once in the nucleus, it influences the transcription of target genes involved in inflammatory and immune responses.
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to downregulate pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.
Biological Activities
The biological activities of 17-Hydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-(ethylcarbonate) can be summarized as follows:
- Anti-inflammatory Effects : It exhibits significant anti-inflammatory properties which are useful in treating conditions like arthritis and asthma.
- Immunosuppressive Actions : The compound can suppress immune responses, making it beneficial in autoimmune diseases.
- Antiproliferative Effects : Research indicates potential antiproliferative effects on certain cancer cell lines.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological efficacy of this compound:
-
Study on Inflammatory Response :
- A study demonstrated that treatment with the compound significantly reduced edema in animal models of inflammation, suggesting its effectiveness as an anti-inflammatory agent.
-
Cancer Cell Line Studies :
- In vitro studies indicated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through a glucocorticoid receptor-mediated pathway.
-
Clinical Observations :
- Clinical case studies have reported improvements in patients with chronic inflammatory diseases following treatment regimens that included this compound.
Data Table of Biological Activities
Q & A
Q. Basic Research Focus
- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation and photolysis .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ethylcarbonate group .
How can researchers validate the purity of this compound for pharmacological studies?
Q. Basic Research Focus
- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 55:45 v/v) with UV detection at 240 nm. Purity criteria: ≥95% by peak area .
- Residual Solvents : Perform gas chromatography (GC) to ensure compliance with ICH guidelines (e.g., DMF < 880 ppm) .
What strategies resolve discrepancies between computational predictions and experimental pharmacological data?
Q. Advanced Research Focus
- Docking Refinement : Adjust force fields (e.g., AMBER vs. CHARMM) to better model ligand-receptor interactions (e.g., glucocorticoid receptor).
- Free Energy Calculations : Use MM-PBSA/GBSA to account for solvation effects overlooked in initial simulations .
How should ecological impact be assessed given limited ecotoxicological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
